3-chloro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the morpholine moiety: The intermediate product is then reacted with 2-phenylmorpholine in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It can be explored for its potential antimicrobial, anti-inflammatory, or anticancer properties.
Biological studies: The compound can be used to study enzyme inhibition or receptor binding due to its unique structure.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial applications: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects of the compound. Additionally, the morpholine moiety may interact with various receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzenesulfonamide
- 4-chloro-3-trifluoromethylphenyl isocyanate
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
Uniqueness
3-chloro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a morpholine moiety, and specific substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-27-20-10-9-18(15-19(20)22)29(25,26)23-11-5-6-12-24-13-14-28-21(16-24)17-7-3-2-4-8-17/h2-4,7-10,15,21,23H,5-6,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWPQPQXTXWGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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